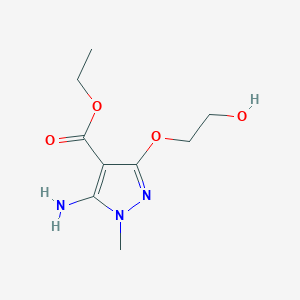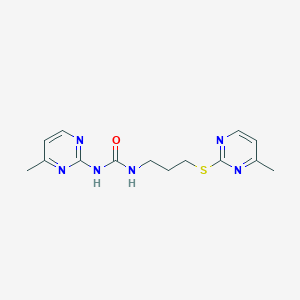
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl, also known as MBPA, is an organic compound with a molecular formula of C10H10BrNO2•HCl. It is a white crystalline solid with a melting point of around 180°C. MBPA has a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and as a tool for elucidating biochemical pathways.
Mécanisme D'action
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein, blocking the binding of the substrate molecule and preventing the reaction from occurring. This inhibition can be used to study the structure and function of the enzyme or protein, as well as to identify potential drug targets.
Biochemical and Physiological Effects
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as to inhibit the activity of proteins involved in cell signaling pathways. In addition, Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a variety of compounds. In addition, Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl can be used to study the structure and function of enzymes and proteins, as well as to identify potential drug targets. However, Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl also has some limitations. It can be toxic in high concentrations, and its effects on enzymes and proteins may not be applicable to humans.
Orientations Futures
There are several potential future directions for research involving Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl. One potential direction is to further investigate its effects on enzymes and proteins involved in metabolic pathways. Another potential direction is to study its effects on cell signaling pathways, as well as its potential anti-inflammatory and anti-cancer effects. In addition, Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl could be used to synthesize a variety of compounds, including drugs, dyes, and polymers. Finally, Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl could be used to study the structure and function of enzymes and proteins, as well as to identify potential drug targets.
Méthodes De Synthèse
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl can be synthesized from benzaldehyde and p-bromoaniline in a two-step reaction. In the first step, the benzaldehyde and p-bromoaniline are reacted in the presence of sodium hydroxide, forming p-bromobenzaldehyde and sodium bromide. In the second step, the p-bromobenzaldehyde is reacted with ammonium chloride, producing Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl as a white solid.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis and as a tool to study biochemical pathways. Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl can be used to synthesize a variety of compounds, including drugs, dyes, and polymers. In addition, Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl has been used to study the structure and function of enzymes and other proteins.
Propriétés
IUPAC Name |
methyl (2R)-2-amino-2-(4-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)


![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)



![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)